![molecular formula C18H13N5OS B3726297 1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B3726297.png)
1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol
Overview
Description
This compound is a complex organic molecule with the linear formula C18H13N5OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,4-triazole ring, a pyridine ring, and a naphthol group. The presence of the mercapto group (-SH) is also notable .Scientific Research Applications
- Thiazole derivatives, including compounds like 1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol, exhibit antimicrobial properties . Researchers explore their effectiveness against bacteria, fungi, and other pathogens.
- Compounds containing thiazole moieties have been investigated for their anticancer activity. For instance, 1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol may hold promise as an antitumor agent .
- Some thiazole-based compounds, including our target molecule, exhibit anti-inflammatory properties. Investigating their mechanisms and potential therapeutic applications is crucial .
- Thiazoles play a vital role in medicinal chemistry. Researchers modify their structures to create novel drug candidates. Our compound could serve as a scaffold for designing new drugs .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Applications
Drug Design and Discovery
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-(4-pyridinyl)-1,2,4-triazole derivatives, have been identified as potential inhibitors of alpha-synuclein (α-syn) aggregation . Alpha-synuclein is a protein that, when misfolded and aggregated, leads to neurotoxicity and neurodegeneration, characteristic of Parkinson’s disease .
Mode of Action
Based on the structure and the known activity of similar compounds, it is hypothesized that it may interact with its target through a combination of a salt bridge contact, an unusual π-anion interaction, and several hydrophobic and van der waals interactions . These interactions could potentially inhibit the aggregation of alpha-synuclein, thereby preventing the formation of neurotoxic aggregates .
Biochemical Pathways
It is known that the aggregation of alpha-synuclein can lead to several pathological processes, including increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting alpha-synuclein aggregation, this compound could potentially mitigate these pathological processes .
Result of Action
Based on the known activity of similar compounds, it is hypothesized that it may prevent the formation of neurotoxic alpha-synuclein aggregates, thereby potentially mitigating neurotoxicity and neurodegeneration .
properties
IUPAC Name |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-16-6-5-12-3-1-2-4-14(12)15(16)11-20-23-17(21-22-18(23)25)13-7-9-19-10-8-13/h1-11,24H,(H,22,25)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIWILCYITNEX-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((3-(4-Pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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